molecular formula C21H20ClN5O B363276 N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691397-57-6

N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B363276
CAS No.: 691397-57-6
M. Wt: 393.9g/mol
InChI Key: CTDQVDFLMWQFRE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and substituted with various functional groups such as chlorophenyl, ethylphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit pharmacological properties that can be harnessed for therapeutic purposes.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

691397-57-6

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20ClN5O/c1-3-14-4-6-15(7-5-14)19-18(13(2)25-21-23-12-24-27(19)21)20(28)26-17-10-8-16(22)9-11-17/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

CTDQVDFLMWQFRE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

CCC1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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